Hydrogenborate

Description

Historical Trajectory and Seminal Discoveries in Boron-Hydrogen Chemistry

The systematic study of boron-hydrogen compounds began in the early 20th century with the pioneering work of German chemist Alfred Stock. wikipedia.org Between 1912 and 1936, Stock and his colleagues were the first to systematically synthesize and characterize a series of volatile boron hydrides, which he named "boranes". acs.orgmdpi.comsdsu.edu This research was exceptionally challenging due to the highly reactive, toxic, and spontaneously flammable nature of these compounds, compelling Stock to develop innovative high-vacuum techniques for their safe handling and study. sdsu.eduwikipedia.org He successfully identified and characterized several key boranes, including B₂H₆, B₄H₁₀, B₅H₉, B₅H₁₁, B₆H₁₀, and B₁₀H₁₄. acs.org

A major breakthrough occurred in 1940 when American chemists Hermann Irving Schlesinger and Herbert C. Brown discovered sodium borohydride (B1222165) (NaBH₄). wiley-vch.dersc.orgnih.gov This discovery, and that of lithium borohydride (LiBH₄), emerged from research during the Manhattan Project aimed at finding volatile uranium compounds for isotope separation. acs.orgnih.gov While uranium borohydride was synthesized, the development of sodium borohydride marked the advent of a new class of powerful and selective reducing agents that would become indispensable in synthetic chemistry. wiley-vch.denih.gov

The unusual structures of boranes, which could not be explained by traditional valence bond theory, posed a significant theoretical challenge. acs.org In the 1950s, William Nunn Lipscomb, Jr., and his research group employed X-ray crystallography to map the three-dimensional molecular structures of numerous boranes. ontosight.aiwiley-vch.de His work revealed the principles of multicenter bonding, which finally illuminated the nature of chemical bonds in these "electron-deficient" molecules. ontosight.aigoogle.com For this groundbreaking research, Lipscomb was awarded the Nobel Prize in Chemistry in 1976. ontosight.aiatamanchemicals.com Herbert C. Brown also received a Nobel Prize in 1979 for his work on organoboranes, particularly for the development of the hydroboration reaction, which provided a versatile method for organic synthesis. acs.orgsdsu.eduuni-muenchen.de

| Key Historical Discoveries in Boron-Hydrogen Chemistry | | :--- | :--- | :--- | | Discovery | Scientist(s) | Year(s) | | First systematic synthesis and characterization of boranes | Alfred Stock | 1912-1936 | | Discovery of sodium borohydride and lithium borohydride | Hermann I. Schlesinger, Herbert C. Brown | 1940 | | Elucidation of borane (B79455) structures and bonding theory | William Nunn Lipscomb, Jr. | 1950s | | Development of the hydroboration reaction | Herbert C. Brown | 1956 |

Categorization and Scope of Hydrogenborate Compound Classes

Hydrogenborates can be broadly classified into three main categories: molecular boron hydrides (boranes), metal borohydrides and their complex derivatives, and species that also contain oxygen.

Boranes are neutral compounds consisting solely of boron and hydrogen. sdsu.edu The simplest isolable member of this class is diborane (B8814927) (B₂H₆). sdsu.edu The boranes prepared by Stock fall into general compositional series, most notably the nido-boranes (BₙHₙ₊₄) and the arachno-boranes (BₙHₙ₊₆). sdsu.edunih.gov These classifications relate to the geometry of the boron atom clusters, which often form cage-like or nest-like structures. Arachno-boranes are typically more reactive and less thermally stable than nido-boranes. sdsu.edu

| Examples of Borane Series | | :--- | :--- | :--- | | Series Name | General Formula | Examples | | nido-Boranes | BₙHₙ₊₄ | B₅H₉, B₆H₁₀, B₁₀H₁₄ | | arachno-Boranes | BₙHₙ₊₆ | B₄H₁₀, B₅H₁₁ |

Metal borohydrides are ionic compounds containing a metal cation and a borohydride anion. wiley-vch.de The most common of these is the tetrahydroborate anion (BH₄⁻), which features a tetrahedral arrangement of hydrogen atoms around a central boron atom. wiley-vch.de Sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄) are the most prominent examples and are widely used as reducing agents in organic and inorganic chemistry. wiley-vch.de

The reactivity of these compounds can be tuned by modifying the cation or by substituting hydrogen atoms on the borohydride anion. wiley-vch.de For instance, sterically hindered reagents like L-selectride (lithium tri-sec-butylborohydride) are used for specific asymmetric reductions. acs.org More complex hydroborates, such as those containing the highly stable closo-hydroborate anions like dodecaborate (B577226) (B₁₂H₁₂²⁻), have garnered significant interest for applications in hydrogen storage and as solid ionic conductors in batteries. atamanchemicals.com

This class includes compounds containing boron, hydrogen, and oxygen.

Boric Acid (H₃BO₃) : Also called hydrogen borate (B1201080) or orthoboric acid, it is a weak Lewis acid that can be formed from the hydrolysis of boranes like diborane. chemicals.co.ukwikipedia.org Its structure consists of planar B(OH)₃ molecules held together by hydrogen bonds. uni-muenchen.de While it lacks a direct B-H bond, it is a key precursor in the synthesis of other organoboron compounds. wiley-vch.dewiley-vch.de

Borinic Acids (R₂BOH) : These compounds are the first oxidation products of boranes and are generally more Lewis acidic than boronic acids. mdpi.comwiley-vch.dewiley-vch.de The parent compound, H₂BOH, is unstable, but organo-substituted derivatives are well-studied. acs.org Compounds in this family, such as R-BH(OH), contain B-H, B-O, and B-C bonds, directly linking them to the broader this compound family. nih.gov

Boronic Acids (RB(OH)₂) : These are organic derivatives of boric acid where one hydroxyl group is replaced by an alkyl or aryl group. wikipedia.org They are trivalent compounds with a vacant p-orbital, making them mild Lewis acids. wiley-vch.de Boronic acids are stable, easy to handle, and widely used as intermediates in organic synthesis, most famously in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnih.gov

Borate Esters (B(OR)₃) : Formed by the reaction of boric acid with alcohols, borate esters are important precursors for the synthesis of boronic acids and their derivatives. wikipedia.orgwikipedia.org

Foundational Theoretical Principles of Boron-Hydrogen Bonding

The unique structures of this compound compounds necessitated the development of new bonding theories beyond the classical two-center, two-electron bond model prevalent in carbon chemistry.

Boranes are described as "electron-deficient" because the boron atom possesses three valence electrons but four available valence orbitals. nih.gov This prevents boron from forming a stable octet through conventional covalent bonds in the same way as carbon in hydrocarbons. ontosight.aigoogle.com For example, in the simplest borane, diborane (B₂H₆), there are only 12 valence electrons available to form what would require 14 electrons in an ethane-like structure.

To account for this electron deficiency, the concept of multicenter bonding was developed, a paradigm shift for which William Lipscomb received the Nobel Prize. ontosight.aiatamanchemicals.com He demonstrated that a pair of electrons could be shared among three atoms, forming a three-center, two-electron (3c-2e) bond . ontosight.ai In diborane, the structure is held together by four terminal B-H bonds, which are conventional 2c-2e bonds, and two bridging B-H-B bonds, which are 3c-2e bonds. acs.orgwiley-vch.de This bonding model, where three atoms are linked by a single pair of electrons, successfully explains the stability and geometry of diborane and the broader family of polyhedral boranes. ontosight.ai

Delocalized Bonding in Polyhedral Clusters

The bonding in polyhedral this compound clusters represents a significant departure from the classical two-center, two-electron (2c-2e) bonds that characterize the chemistry of many other elements. Boron, being an electron-deficient element with three valence electrons, cannot form conventional covalent networks in its hydrides. This electron deficiency is overcome through the formation of multicenter bonds, leading to a highly delocalized electronic structure within a polyhedral framework. This delocalization is a key feature of borane chemistry and is responsible for the unique structures and stability of these compounds. The concept of three-dimensional aromaticity is often invoked to describe the exceptional stability of certain polyhedral borane clusters, drawing a parallel to the two-dimensional aromaticity of cyclic organic compounds like benzene. libretexts.org

A molecular orbital (MO) approach provides a more detailed and quantitative description of the delocalized bonding in polyhedral boranes. vedantu.commit.edu In a polyhedral borane cluster, the atomic orbitals of the boron atoms combine to form a set of delocalized molecular orbitals that extend over the entire framework. mit.edu For a closo-borane anion with n vertices, [BnHn]2-, each boron atom is considered to have one sp hybrid orbital pointing outwards to bond with a hydrogen atom, one sp hybrid orbital pointing radially into the cluster, and two tangential p orbitals. chemeurope.commit.edu The combination of these n radially and 2n tangentially oriented orbitals results in a set of n+1 bonding molecular orbitals. mit.edu The filling of these bonding MOs with the available skeletal electrons leads to a stable, closed-shell electronic configuration, which accounts for the thermodynamic stability of these clusters. mit.edu

The following table provides examples of the different structural types of polyhedral boranes as predicted by Wade's Rules.

| Structural Type | General Formula | Skeletal Electron Pairs | Example | Parent Polyhedron |

| Closo | [BnHn]2- | n + 1 | [B6H6]2- | Octahedron |

| Nido | BnHn+4 | n + 2 | B5H9 | Octahedron (one vertex missing) |

| Arachno | BnHn+6 | n + 3 | B4H10 | Octahedron (two vertices missing) |

Data compiled from multiple sources. differencebetween.comuni-siegen.de

The delocalized nature of the bonding in polyhedral borane clusters is a testament to the versatility of chemical bonding and provides a framework for understanding a vast and complex area of inorganic chemistry.

Properties

Molecular Formula |

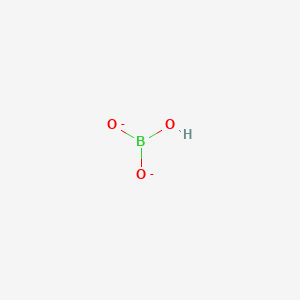

BHO3-2 |

|---|---|

Molecular Weight |

59.82 g/mol |

IUPAC Name |

hydrogen borate |

InChI |

InChI=1S/BHO3/c2-1(3)4/h2H/q-2 |

InChI Key |

JSSGFLRDNVXLHY-UHFFFAOYSA-N |

SMILES |

B(O)([O-])[O-] |

Canonical SMILES |

B(O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Hydrogenborate Compounds

Synthesis of Molecular Boron Hydrides

Molecular boron hydrides, or boranes, are foundational to hydrogenborate chemistry. Their synthesis involves direct routes from simple precursors as well as complex interconversion pathways to build larger clusters.

The synthesis of the simplest borane (B79455), diborane (B8814927) (B₂H₆), is a cornerstone of boron hydride chemistry. Industrial production often involves the reduction of boron trifluoride (BF₃) by a hydride donor such as sodium hydride (NaH) or lithium hydride (LiH). wikipedia.org

Reaction: 8 BF₃ + 6 LiH → B₂H₆ + 6 LiBF₄

For laboratory-scale synthesis, boron trifluoride etherate can be reacted with sodium borohydride (B1222165) (NaBH₄). wikipedia.org

Reaction: 4 BF₃ + 3 NaBH₄ → 2 B₂H₆ + 3 NaBF₄

Historically, the first syntheses of boranes were achieved by Alfred Stock, who reacted magnesium boride (Mg₃B₂) with acid, though this method is now largely superseded for most boranes except for specific cases like the preparation of B₆H₁₀. aau.dk Other general methods for preparing metal borohydrides include the addition of diborane to metal hydrides, alkyls, or alkoxides. sigmaaldrich.com

A defining characteristic of borane chemistry is the ability of smaller borane clusters to convert into larger, more complex structures. dtic.mil These interconversion reactions are typically induced by heat (pyrolysis) and allow for the systematic growth of borane cages. The thermolysis of diborane (B₂H₆) under varying conditions is a common method for producing higher boranes. aau.dkscribd.com For instance, heating diborane can produce tetraborane(10) (B1175598) (B₄H₁₀), pentaborane(9) (B₅H₉), and decaborane(14) (B₁₀H₁₄). aau.dkscribd.com

The study of these complex reaction networks is advanced by analyzing the cothermolysis of pairs of different boranes. dtic.mildtic.mil These studies, which track reaction rates and product formation using techniques like mass spectrometry, provide insight into the mechanisms of cluster growth. dtic.mil The process often involves the formation of highly reactive intermediates that combine to form larger, more stable polyhedral structures. dtic.mil For example, the thermal decomposition of B₄H₁₀ and B₅H₁₁ can be studied to understand the pathways leading to larger clusters. dtic.mil The interconversion can also be reversed; for example, heating pentaborane(11) (B₅H₁₁) with H₂ yields a mix of tetraborane(10) and diborane. scribd.com

Carboranes are polyhedral clusters composed of boron, carbon, and hydrogen atoms, representing a key class of heteroboranes. wikipedia.org The synthesis of these clusters often involves the reaction of boron hydrides with a source of carbon, typically alkynes. wikipedia.org

A prominent example is the synthesis of icosahedral closo-dicarbadodecaborane derivatives (R₂C₂B₁₀H₁₀) from the reaction of decaborane(14) (B₁₀H₁₄) with an alkyne (RC≡CR). wikipedia.org

Reaction: B₁₀H₁₄ + 2 R₂C₂ → R₂C₂B₁₀H₁₀ + H₂

Smaller carboranes are often prepared via "building-up" routes. For example, the five-vertex closo-carborane, 1,5-C₂B₃H₅, is prepared by reacting pentaborane(9) with acetylene, followed by pyrolysis of the intermediate. wikipedia.org

Conversely, carboranes of intermediate size are frequently generated through degradation reactions where larger clusters are broken down. wikipedia.org For instance, an 11-vertex carborane can be deboronated (a boron atom is removed) through oxidation to yield a 10-vertex cluster. wikipedia.org This highlights the versatility of synthetic strategies in carborane chemistry, allowing for both the construction and deconstruction of clusters to achieve desired structures. vanderbilt.eduacs.org

Advanced Synthetic Approaches to Metal Borohydrides

Metal borohydrides [M(BH₄)ₙ] are important materials, particularly in the context of hydrogen storage. Their synthesis has evolved to include advanced methods that offer advantages in terms of purity, scalability, and reaction conditions.

Mechanochemistry, particularly high-energy ball milling, is a widely used solvent-free method for synthesizing metal borohydrides. au.dkmdpi.com The most common approach is a metathesis reaction between a metal halide (MXₙ) and an alkali metal borohydride, such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄). au.dkhereon.de This method is capable of producing a wide range of borohydrides, including those of the rare-earth elements. mdpi.comhereon.de

General Reaction: MClₙ + n LiBH₄ → M(BH₄)ₙ + n LiCl

A key advantage of mechanochemical synthesis is its operation as a solid-state, solvent-free process. mdpi.comgoogle.com It is also the only known method to produce certain mixed-cation borohydrides. nih.govresearchgate.net However, a significant drawback is the contamination of the final product with the alkali metal halide byproduct (e.g., LiCl, NaCl), which can be difficult to separate. nih.govresearchgate.net In some cases, the intended metathesis reaction does not go to completion, resulting in a product mixture containing unreacted starting materials. mdpi.com

| Target Compound | Reactants | Key Finding | Reference |

|---|---|---|---|

| RE(BH₄)₃ (RE = La, Er) | RECl₃ and LiBH₄ | Standard technique for RE-borohydride synthesis; product contains LiCl byproduct. | hereon.de |

| NaSc(BH₄)₄ / KSc(BH₄)₄ | ScCl₃ and NaBH₄ / KBH₄ | Side reactions can occur, altering the final product composition from the expected simple metathesis. | mdpi.com |

| Y(BH₄)₃ | YH₃ and B₂H₆ | Direct synthesis by ball milling in a diborane atmosphere can yield products with over 75% purity. | filinchuk.com |

| Zn(BH₄)₂ | ZnCl₂ and NaBH₄ | The ball-milling process can be complex, with outcomes dependent on reactant ratios. | researchgate.net |

Solvent-based methods, often referred to as wet chemistry, provide an alternative route to high-purity metal borohydrides, avoiding the solid byproduct contamination inherent in mechanochemical routes. au.dknih.gov These protocols typically involve the reaction of a metal hydride or a metal alkyl with a borane-donating complex in an anhydrous solvent. researchgate.net Commonly used borane donors include dimethyl sulfide (B99878) borane ((CH₃)₂S·BH₃) and tetrahydrofuran (B95107) borane (THF·BH₃). researchgate.net

A general strategy involves a nucleophilic addition/hydride-transfer mechanism where an ionic or polar-covalent metal hydride reacts with the borane complex. researchgate.net

Example Synthesis of Y(BH₄)₃: YH₃ + 3 (CH₃)₂S·BH₃ --(toluene)--> Y(BH₄)₃ + 3 S(CH₃)₂

The major advantage of this approach is that unreacted starting materials and byproducts can often be removed by simple filtration, and the desired metal borohydride is precipitated from the solution, leading to a high-purity product. au.dkresearchgate.net A common feature of solvent-based synthesis is the formation of solvated products, such as M(BH₄)ₓ·p(Solvent). nih.gov These solvates often require a subsequent thermal treatment step under vacuum to remove the coordinating solvent molecules and obtain the pure, unsolvated metal borohydride. nih.gov For instance, Ca(BH₄)₂·pTHF, can be heated to yield phase-pure α-Ca(BH₄)₂. nih.gov This method has been successfully applied to synthesize a wide range of borohydrides, including those of alkali, alkaline earth, and rare-earth metals. au.dkresearchgate.net

Nanoconfinement and Templated Synthesis

The synthesis of this compound compounds, particularly metal borohydrides, has seen significant advancements through the use of nanoconfinement and templated synthesis. These methods aim to improve the kinetic and thermodynamic properties of borohydrides, which are promising materials for hydrogen storage. acs.org

Nanoconfinement involves infiltrating the borohydride into a porous host material, effectively creating nanoparticles of the hydride within the scaffold. acs.orguu.nl This approach can lead to several benefits:

Improved Reaction Kinetics: By reducing the particle size of the borohydride to the nanoscale, diffusion paths for hydrogen are shortened, leading to faster hydrogen absorption and desorption rates. researchgate.net

Modified Thermodynamics: Nanoconfinement can alter the thermodynamic properties of the borohydride, potentially lowering the decomposition temperature for hydrogen release. acs.orgresearchgate.net For instance, nanoconfined LiBH4 and Mg(BH4)2 have shown hydrogen desorption at temperatures as low as 100°C. acs.org

Stabilization of Nanostructures: The porous host acts as a template, preventing the agglomeration of the hydride nanoparticles during hydrogen cycling. uu.nl

Commonly used nanoporous hosts include carbon-based materials like carbon aerogels and hollow carbon nanospheres, as well as metal-organic frameworks (MOFs). acs.orgnih.govrsc.org The synthesis of nanoconfined borohydrides can be achieved through methods such as melt infiltration and solvent impregnation. acs.orgnih.gov Solvent impregnation has been found to be particularly effective in achieving lower hydrogen desorption temperatures. acs.org

Templated synthesis utilizes a template, often a biological or chemical structure, to direct the formation of the desired material with a specific morphology. tandfonline.comjim.org.cn For example, yeast cells have been employed as a bio-template to synthesize Co3O4 hollow microspheres. tandfonline.comjim.org.cn These microspheres, composed of nanoparticles, serve as a highly efficient catalyst precursor for hydrogen generation from the hydrolysis of sodium borohydride. tandfonline.com The templating method allows for the creation of materials with high surface area and controlled porosity, which can enhance their catalytic activity. jim.org.cn

Table 1: Comparison of Synthesis Methods for Nanoconfined Borohydrides

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Melt Infiltration | The borohydride is heated above its melting point and infiltrated into the porous host. nih.gov | Simple and solvent-free. | Can lead to higher hydrogen desorption temperatures due to difficulty in confining the molten hydride. acs.org |

| Solvent Impregnation | The borohydride is dissolved in a solvent, and the solution is infiltrated into the porous host, followed by solvent evaporation. acs.orgnih.gov | Leads to lower hydrogen desorption temperatures. acs.org | Requires the use of solvents. |

| In-situ Synthesis | The borohydride is synthesized directly within the pores of the host material. nih.gov | Can achieve good dispersion of the hydride. | May involve more complex reaction conditions. |

Formation of Borohydride Adducts and Derivatives

The synthesis of borohydride adducts and derivatives represents a significant strategy to modify the properties of metal borohydrides. nih.gov This approach involves the reaction of a metal borohydride with a neutral molecule or another anion, leading to the formation of new compounds with potentially improved characteristics for applications such as hydrogen storage and as solid-state ion conductors. researchgate.net

Ammonia (B1221849) and Amine Adducts: Metal borohydrides can react with ammonia (NH3) to form stable ammoniates. researchgate.net For example, Y(BH4)3 can form a series of compounds with varying ammonia content, such as Y(BH4)3·xNH3 (where x can be 1, 2, 3, 5, 6, and 7). researchgate.net These adducts can exhibit interesting structural diversity. researchgate.net The formation of adducts with ammonia borane (NH3BH3) is another area of interest, as these compounds can release hydrogen upon heating. filinchuk.com

Solvent Adducts: During synthesis, metal borohydrides can form adducts with the solvent used. A common example is the formation of Ca(BH4)2·2THF when calcium chloride and sodium borohydride are reacted in tetrahydrofuran (THF). mdpi.com These solvent adducts are often the commercially available form of the borohydride. nih.govmdpi.com The solvent can typically be removed by heating to obtain the pure borohydride. nih.gov

Anion-Substituted Derivatives: In these derivatives, the borohydride anion ([BH4]−) is partially replaced by another anion, such as a halide or an amide. researchgate.net This substitution can influence the stability and decomposition pathway of the material. For instance, the formation of LiCa3(BH4)(BO3)2 has been observed in studies of mixed-cation borohydrides, likely arising from oxygen-containing impurities. mdpi.com

Other Derivatives: Borohydrides can also form complexes with other molecules. For example, calcium borohydride can form a cyclopentadienyl (B1206354) complex, Cp2Ca(THF)2, when reacted with sodium cyclopentadienide (B1229720) in THF. mdpi.com The reduction of certain organic compounds with sodium borohydride can also lead to the formation of various derivatives depending on the reaction conditions and the substrate. chemicalpapers.comtandfonline.com

The formation of these adducts and derivatives can significantly alter the properties of the parent borohydride, including its decomposition temperature and hydrogen release characteristics. mdpi.com

Preparation and Derivatization of Oxy-Hydrogenborate Species

Industrial and Laboratory Synthesis from Borate (B1201080) Minerals

The primary industrial and laboratory route for the synthesis of boric acid, a key oxy-hydrogenborate species, involves the reaction of borate minerals, most commonly borax (B76245) (sodium tetraborate (B1243019) decahydrate), with a strong mineral acid like hydrochloric acid or sulfuric acid. wikipedia.orgbyjus.com

This process is straightforward and widely used for large-scale production. byjus.com Boric acid can also be produced through the hydrolysis of boron trihalides or diborane. wikipedia.orgbyjus.com

For purification, industrial processes often involve recrystallization. Boric acid is dissolved in hot water, and as the solution cools, purified boric acid crystallizes out, leaving impurities in the solution. Activated carbon can also be used to remove certain impurities.

Complexation Reactions with Polyols

Boric acid and borate ions readily react with polyols (compounds containing multiple hydroxyl groups) to form stable complexes. uow.edu.auresearchgate.net This complexation is a key reaction in various applications, including analytical chemistry and the separation of boron from aqueous solutions. uow.edu.auwikipedia.org

The stability of the resulting boron-polyol complex is dependent on several factors, including the pH of the solution and the specific polyol used. uow.edu.au Polyols that can form stable five- or six-membered rings with the borate ion are particularly effective. rsc.org Mannitol (B672) and sorbitol are examples of polyols that form strong complexes with borate. uow.edu.auresearchgate.net The formation of these anionic complexes increases the apparent acidity of the boric acid solution. rsc.org

This reaction is utilized in analytical methods for the determination of boric acid, where the addition of a polyol like mannitol allows for the titration of the otherwise very weak boric acid. wikipedia.org

Table 2: Examples of Polyols Used in Borate Complexation

| Polyol | Typical Molar Ratio (Polyol:Boron) for Complexation | Stability of Complex |

|---|---|---|

| Mannitol | 2:1 or 1:1 researchgate.net | High uow.edu.au |

| Sorbitol | 2:1 researchgate.net | High uow.edu.au |

| Glycerol | 2:1 researchgate.net | Moderate uow.edu.au |

| Xylitol | Dimeric complex formation researchgate.net | Varies with conditions researchgate.net |

| Propylene Glycol | Forms complexes google.com | Lower than mannitol/sorbitol |

Esterification Reactions with Alcohols

Boric acid undergoes esterification reactions with alcohols to produce borate esters. wikipedia.org This reaction is typically driven to completion by removing the water formed, often through azeotropic distillation or by using a dehydrating agent like concentrated sulfuric acid. wikipedia.orgwikipedia.org

The general reaction is: B(OH)₃ + 3ROH ⇌ B(OR)₃ + 3H₂O wikipedia.org

Both primary and secondary alcohols react readily. researchgate.net However, the direct esterification of tertiary alcohols with boric acid is significantly slower and often requires specific conditions, such as the use of an entrainer to remove water azeotropically. researchgate.netgoogle.com

An alternative and convenient method for preparing alkyl borates is the transesterification of a lower-boiling borate ester, such as trimethyl borate, with a higher-boiling alcohol. lookchem.comacs.org The removal of the more volatile methanol-methyl borate azeotrope drives the reaction to favor the formation of the higher alkyl borate. lookchem.com

Another synthetic route involves the reaction of sodium borohydride with an alcohol in the presence of an acid like acetic acid. lookchem.com

Table 3: Synthesis of Alkyl Borates

| Method | Reactants | Conditions | Typical Yields |

|---|---|---|---|

| Direct Esterification | Boric acid, Alcohol | Presence of a dehydrating agent or azeotropic removal of water. wikipedia.orgwikipedia.org | Varies depending on alcohol. |

| Transesterification | Trimethyl borate, Higher alcohol | Distillation to remove methanol-methyl borate azeotrope. lookchem.comacs.org | 50-60% for ethyl, isopropyl, and t-butyl borate. acs.org |

| Reaction with NaBH₄ | Sodium borohydride, Alcohol, Acetic acid | Room temperature for primary and secondary alcohols; heating for tertiary alcohols. lookchem.com | Nearly 90% for isopropyl borate. lookchem.com |

Green Chemistry and Sustainable Synthetic Pathways in this compound Production

The principles of green chemistry, which aim to design chemical products and processes that are environmentally benign, are increasingly being applied to the synthesis of this compound compounds. rwchem.comtcgcm.com.aufatfinger.io This focus on sustainability is driven by the need to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. epa.govacs.org

A key area of interest is the development of more sustainable methods for producing sodium borohydride (NaBH₄), a widely used reducing agent and a potential hydrogen storage material. rwchem.comacs.org Traditional methods for NaBH₄ synthesis can be energy-intensive and involve multiple steps. researchgate.net

Recent research has focused on more economical and environmentally friendly routes, such as the ball milling of hydrated borax with reducing agents like magnesium or magnesium hydride under ambient conditions. acs.org This method utilizes a readily available boron source and can achieve high yields of NaBH₄. acs.org The use of hydrated borax is particularly advantageous as it can provide an internal source of hydrogen, reducing the need for more expensive reagents like magnesium hydride. acs.org

The use of sodium borohydride itself is often considered a green chemical process because it can be a safer and more environmentally friendly alternative to many traditional organic reducing agents, often resulting in fewer toxic byproducts. rwchem.com Furthermore, the byproduct of NaBH₄ reduction, sodium metaborate (B1245444), can potentially be recycled back into sodium borohydride, creating a more sustainable cycle. researchgate.net

The generation of hydrogen from the hydrolysis of sodium borohydride is another area where green chemistry principles are being applied. mdpi.com Research is ongoing to develop non-toxic and environmentally friendly catalysts and additives to control the hydrogen generation rate for applications such as fuel cells. mdpi.com

The broader application of green chemistry in manufacturing aims to:

Prevent waste generation. acs.org

Use renewable feedstocks. epa.gov

Improve energy efficiency by conducting reactions at ambient temperature and pressure where possible. epa.gov

Design safer chemicals and processes. fatfinger.io

By embracing these principles, the chemical industry is moving towards more sustainable production methods for this compound compounds and other chemical products. tcgcm.com.aufatfinger.io

Advanced Structural Elucidation and Theoretical Frameworks

Spectroscopic Characterization Techniques for Hydrogenborates

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying chemical bonds and probing molecular symmetry in hydrogenborates. youtube.comlibretexts.org These methods measure the vibrations of chemical bonds, which occur at specific, quantifiable energy levels. youtube.com The absorption spectra of compounds like aluminum borohydride (B1222165), lithium borohydride, and sodium borohydride have been successfully obtained and analyzed using these techniques. aip.org

In the solid state, the vibrational spectra can reveal information about the crystal structure and the symmetry of the borohydride ion's site within the lattice. For instance, low-temperature vibrational spectra of potassium borohydride (KBH₄) and sodium borohydride (NaBH₄) are consistent with Td and D2d site symmetries for the borohydride ion, respectively. cdnsciencepub.comresearchgate.net The fundamental vibrations of the borohydride ion (BH₄⁻) are observed in the IR and Raman spectra, and changes in these spectra with temperature can indicate phase transitions. cdnsciencepub.comresearchgate.net For example, the four vibrations of the free BH₄⁻ ion can split into seven crystal modes due to the static field in the crystal, with different modes being active in IR and Raman spectra depending on the symmetry. cdnsciencepub.com

| Compound | Technique | B-H Stretching (cm⁻¹) | B-H Bending (cm⁻¹) | Reference |

| NaBH₄ | IR | ~2220, 2380 | ~1075 | aip.org |

| LiBH₄ | IR | ~2240, 2390 | ~1090 | aip.org |

| Al(BH₄)₃ | IR (Gas) | ~2500 | ~1100 | aip.org |

| KBH₄ | Raman | ~2330 | ~1250 | cdnsciencepub.com |

Note: Frequencies are approximate and can vary with physical state and temperature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the chemical environments of atoms in hydrogenborates. Boron possesses two NMR-active nuclei, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance), with ¹¹B being the preferred nucleus for study due to its higher sensitivity and lower quadrupole moment. huji.ac.ilnorthwestern.edu

¹¹B NMR: This technique provides direct information about the coordination and bonding environment of boron atoms. The chemical shifts in ¹¹B NMR are highly sensitive to the number and type of substituents on the boron atom, with a wide chemical shift range of about 220 ppm. huji.ac.ilnorthwestern.edu For example, the tetracoordinate borohydride anion (BH₄⁻) typically shows a quintet in the proton-coupled spectrum around -40 ppm, while tricoordinate boranes appear at much lower field. sdsu.edu

¹H NMR: The proton NMR spectra of hydrogenborates are often complex due to coupling with both boron isotopes. A proton attached to a single boron atom will theoretically show a combination of a 1:1:1:1 quartet from coupling to ¹¹B and a 1:1:1:1:1:1:1 septet from coupling to ¹⁰B. blogspot.com To simplify these complex spectra, ¹¹B decoupling techniques are frequently employed. In a ¹H{¹¹B} decoupled spectrum, the protons attached to ¹¹B collapse into a sharp singlet, making spectral interpretation much clearer. blogspot.comresearchgate.net This allows for the easy identification of chemically inequivalent protons. blogspot.com

¹³C NMR: In carboranes, where carbon atoms are integral parts of the polyhedral skeleton, ¹³C NMR is used to probe the environment of the carbon atoms within the cluster. Coupling between ¹³C and the adjacent ¹¹B and ¹⁰B nuclei can also be observed. northwestern.edu

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Key Information |

| ¹¹B | Borohydrides (BH₄⁻) | -26 to -45 | Tetracoordinate boron environment, multiplicity reveals number of attached protons. sdsu.edu |

| ¹¹B | Tricoordinate Boranes | +90 to -120 | Coordination number and nature of substituents. huji.ac.il |

| ¹H | Protons on Boron | Variable | Shows coupling to ¹¹B and ¹⁰B; decoupling simplifies spectra. blogspot.comrsc.org |

| ¹³C | Carboranes | Variable | Chemical environment of carbon atoms within the boron cluster. northwestern.edu |

X-ray and neutron diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms in crystalline hydrogenborates. mdpi.com These two techniques are complementary. X-rays interact with an atom's electron cloud, so scattering power increases with atomic number. In contrast, neutrons interact with the atomic nucleus, and their scattering power does not follow a simple trend with atomic number. mdpi.com

This difference makes neutron diffraction exceptionally valuable for studying hydrogenborates. wikipedia.org While X-ray diffraction can struggle to accurately locate hydrogen atoms, which have only one electron, neutrons are scattered strongly by hydrogen (and deuterium) nuclei. mdpi.comwikipedia.org Therefore, a combination of X-ray and neutron diffraction provides a complete structural picture, with X-rays accurately determining the positions of heavier atoms (like metals and boron) and neutrons precisely locating the hydrogen atoms. nih.govaps.org These methods have been used to characterize the crystal structures of a vast array of metal borohydrides, revealing fascinating diversity from simple ionic packing to complex framework structures. researchgate.netnih.govarxiv.orgsemanticscholar.org

| Compound | Method | Space Group | Key Structural Feature | Reference |

| NaBH₄ (cubic) | X-ray Diffraction | Fm-3m | Rock salt structure with Na⁺ and BH₄⁻ ions. | researchgate.netarxiv.org |

| γ-Mg(BH₄)₂ | X-ray Diffraction | I-43m | Porous, partly covalent framework structure. | researchgate.net |

| LiBH₄ (ortho.) | X-ray Diffraction | Pnma | Tetrahedral coordination of Li by four BH₄ anions. | arxiv.org |

| Uranium Hydridoborates | X-ray & Neutron | - | Verification of molecular structure and coordination modes. | nih.gov |

Mass spectrometry (MS) is used to determine the molecular weight of hydrogenborate compounds and to gain structural insights through the analysis of their fragmentation patterns. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio.

The fragmentation of boranes under electron impact can be quite severe. acs.org Studies on the fragmentation of various boron hydrides have allowed for the determination of appearance potentials of fragment ions and the calculation of their heats of formation, which helps in elucidating decomposition pathways. osti.gov In contrast, stable closo-carboranes are significantly more resistant to fragmentation, resulting in mass spectra with sharp cut-offs at the parent molecular ion peak. acs.org This difference in fragmentation behavior can itself be a diagnostic tool. The characteristic isotopic pattern of boron (¹¹B: ~80%, ¹⁰B: ~20%) results in a distinctive, broad envelope of peaks for boron-containing ions, which is a clear signature in the mass spectrum.

Polyhedral Skeletal Electron Pair Theory (PSEPT) and Wade's Rules in Boron Cluster Chemistry

The geometries of polyhedral boranes, carboranes, and other cluster compounds cannot be explained by simple two-center, two-electron bonding models. The Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade's Rules, provides a powerful framework for rationalizing and predicting the structures of these "electron-deficient" clusters. wikipedia.orgchemeurope.comdalalinstitute.com The theory is based on a molecular orbital treatment and relates the geometry of a cluster to the number of skeletal electron pairs (SEPs) available for cluster bonding. libretexts.orgwixsite.com

Wade's rules provide a straightforward methodology for predicting the structure of a borane (B79455) or carborane cluster from its chemical formula. libretexts.orglibretexts.org The structures are classified as closo, nido, arachno, or hypho, which are based on deltahedra (polyhedra with all triangular faces) or deltahedra with one or more vertices removed. chemeurope.comdalalinstitute.com

The electron counting procedure is as follows:

Subtract electrons for exopolyhedral bonds. For each main group vertex unit (e.g., a B-H or C-H group), subtract 2 electrons that are assumed to be used in the bond pointing away from the cluster. libretexts.orgwixsite.com

Calculate the number of Skeletal Electron Pairs (SEP). Divide the remaining number of electrons by 2. libretexts.orgwixsite.com

The predicted structure is then determined by comparing the number of vertices (n) to the number of SEPs. dalalinstitute.com

| Skeletal Electron Pairs | Name | Structural Relationship | Example |

| n + 1 | closo | Complete n-vertex deltahedron. | [B₆H₆]²⁻ libretexts.orglibretexts.org |

| n + 2 | nido | n-vertex cluster derived from an (n+1)-vertex closo polyhedron with one vertex removed. | B₅H₉ libretexts.orgwixsite.com |

| n + 3 | arachno | n-vertex cluster derived from an (n+2)-vertex closo polyhedron with two vertices removed. | B₅H₁₁ libretexts.orglibretexts.org |

| n + 4 | hypho | n-vertex cluster derived from an (n+3)-vertex closo polyhedron with three vertices removed. | [B₅H₁₂]⁻ |

Example Calculation for nido-B₅H₉:

Total Valence Electrons: (5 × 3 for B) + (9 × 1 for H) = 24 electrons. libretexts.org

Subtract for B-H units: 24 - (5 × 2) = 14 skeletal electrons. libretexts.org

Skeletal Electron Pairs (SEP): 14 / 2 = 7 pairs. libretexts.org

Prediction: The cluster has n=5 vertices. The number of SEPs is 7, which corresponds to n+2 (since 5+2=7). Therefore, B₅H₉ is predicted to have a nido structure, based on an (n+1)=6 vertex polyhedron (an octahedron) with one vertex missing. libretexts.orgwixsite.com

Classification of Borane Structures (Closo-, Nido-, Arachno-, Hypho-)

The structural diversity of boranes and their corresponding this compound anions is systematically categorized based on the arrangement of boron atoms, which form polyhedral clusters. This classification system, primarily explained by Wade's Rules (also known as Polyhedral Skeletal Electron Pair Theory), relates the structure of a borane cluster to the number of skeletal electron pairs (SEPs) available for cluster bonding. libretexts.orgwikipedia.org The four main structural classifications are closo-, nido-, arachno-, and hypho-. scribd.comchemohollic.com

Closo- boranes feature closed, deltahedral (triangular-faced) polyhedral structures. scribd.commit.edu These clusters, with a general formula [BnHn]2-, are the parent structures from which the other classifications are derived. mit.edudalalinstitute.com A closo- structure with 'n' vertices (boron atoms) is held together by n+1 skeletal bonding electron pairs. chemohollic.com

Nido- boranes (from the Latin for "nest") have a non-closed structure that is derived from a closo- polyhedron by removing one vertex. libretexts.orgscribd.com These clusters have a general formula of BnHn+4 and are held together by n+2 skeletal electron pairs. mit.edudalalinstitute.com An example is pentaborane(9) (B5H9), which can be visualized as an octahedral structure with one corner missing. libretexts.org

Arachno- boranes (from the Greek for "spider's web") possess an even more open structure. They are formally derived from a closo- polyhedron by removing two vertices. libretexts.orgscribd.com With a general formula of BnHn+6, these clusters are maintained by n+3 skeletal electron pairs. mit.edudalalinstitute.com Tetraborane(10) (B1175598) (B4H10) is an example, derivable from a closo- octahedron by removing two vertices. dalalinstitute.comlibretexts.org

Hypho- boranes (from the Greek for "net") represent the most open cluster arrangement. These structures are derived from a closo- polyhedron by the removal of three vertices. libretexts.orgwixsite.com They follow the general formula BnHn+8 and are held together by n+4 skeletal electron pairs. scribd.commit.edu Hypho- clusters are less common than the other types. wikipedia.org

The relationship between these structures is based on the number of vertices and the number of skeletal electrons, as summarized in the table below.

| Structural Type | General Formula | Skeletal Electron Pairs (SEPs) | Structural Description |

| Closo- | [BnHn]2- | n + 1 | Complete closed polyhedron (deltahedron) |

| Nido- | BnHn+4 | n + 2 | Polyhedron missing one vertex |

| Arachno- | BnHn+6 | n + 3 | Polyhedron missing two vertices |

| Hypho- | BnHn+8 | n + 4 | Polyhedron missing three vertices |

Predictive Power for Novel Cluster Architectures

Wade's rules provide a powerful predictive framework for rationalizing the shapes of known borane clusters and forecasting the structures of novel or hypothetical architectures. libretexts.orgwixsite.com The core of this predictive power lies in the ability to calculate the total number of skeletal electron pairs (SEPs) and relate it to a parent deltahedron. wixsite.comscribd.com

The methodology involves these key steps:

Calculate skeletal electrons: For each main group element (like Boron), it is assumed that one orbital points away from the cluster to bond with a terminal group (e.g., a hydrogen atom), using two valence electrons. The remaining electrons are considered skeletal electrons. wixsite.comscribd.com

Determine Skeletal Electron Pairs (SEPs): Divide the total number of skeletal electrons by two. wixsite.com

Predict the structure: A cluster with 'n' boron atoms and n+1 SEPs will adopt a closo- structure. If it has n+2 SEPs, it will be nido-, n+3 SEPs indicates arachno-, and n+4 SEPs suggests a hypho- structure. libretexts.orgscribd.com

This framework is not limited to pure boranes and can be extended to heteroboranes, such as carboranes, where one or more boron vertices are replaced by other atoms like carbon. chemohollic.comdalalinstitute.com By calculating the SEPs for a new combination of atoms, chemists can predict whether the resulting cluster will be a closed polyhedron or a more open nest-like or web-like structure. This predictive capability is crucial in the design and synthesis of new materials with tailored geometries and electronic properties.

Computational Chemistry and Theoretical Modeling of Hydrogenborates

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Computational chemistry provides indispensable tools for understanding the electronic structure of hydrogenborates. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to investigate these complex compounds. researchgate.netresearchgate.net

Density Functional Theory (DFT) has proven to be a robust method for investigating the thermodynamic properties and reaction pathways of hydrogenborates. researchgate.net It is used to calculate the properties of various boron-hydrogen species, helping to identify intermediate products in thermal decomposition reactions that are difficult to characterize experimentally. researchgate.net DFT calculations have been successfully applied to study the hydrolysis of the borohydride anion (BH4−) on metal surfaces and to understand the vibrational and NMR properties of numerous BmHnz− species. researchgate.netnih.gov

Ab initio methods , which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy. aip.orgworldscientific.com These methods, including Hartree-Fock (HF) and post-Hartree-Fock approaches like Configuration Interaction (CI), have been used to systematically study the geometry and electronic structures of boron clusters. aps.orgumsystem.edu For instance, ab initio molecular orbital calculations have been performed on adducts like borazane (BH3NH3) to elucidate the nature of charge transfer and bond formation. aip.org Such calculations provide reference data for the structures and properties of less-characterized boron-hydrogen compounds. acs.org

Prediction of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for mapping out the complex reaction landscapes of hydrogenborates. By calculating the potential energy surfaces, researchers can identify stable intermediates, transition states, and the energy barriers associated with different reaction steps. rsc.orgnih.gov

Computational studies have explored the elementary steps in the formation of larger borane clusters, such as B3H8−, from smaller borohydride species. acs.org These studies reveal that the preferred mechanisms can differ based on cluster size; smaller clusters tend to grow via the addition of BH4− or BH3 units, while larger clusters are more likely to form through fusion reactions. acs.org Key intermediates and branching points on the potential energy surface can be identified, providing crucial insights into reaction mechanisms. acs.org

Furthermore, DFT calculations are used to model the transition states of specific reactions. For example, the mechanism of hydride transfer from a borohydride unit to a metal center has been computationally modeled, revealing low energy barriers for the migration process. rsc.org Similarly, the transition states for reactions like the hydroboration of alkenes have been investigated, providing a detailed understanding of reactivity and stereoselectivity. nih.govmasterorganicchemistry.com These computational approaches allow for the investigation of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. nih.gov

High-Pressure Behavior and Pressure-Induced Phase Transitions

The application of high pressure can significantly alter the crystal structure and properties of hydrogenborates, leading to pressure-induced phase transitions. The study of these transitions is critical for understanding the stability and behavior of these materials under extreme conditions.

A combination of experimental techniques, such as X-ray diffraction and Raman spectroscopy, and theoretical calculations is often used to investigate these phenomena. rsc.orgrsc.org For example, ammonium borohydride (NH4BH4) has been shown to undergo two phase transitions at pressures up to 10 GPa. rsc.org At approximately 1.5 GPa, the ambient pressure cubic phase transforms into a disordered intermediate structure, which then evolves into a new orthorhombic phase at around 3.4 GPa. rsc.orgrsc.org The structure of this high-pressure phase was solved using ab initio computational techniques. rsc.orgscite.ai

Similarly, sodium borohydride dihydrate (NaBH4·2H2O) exhibits complex behavior under pressure. At about 4.6 GPa, dihydrogen bonds are broken, leading to its decomposition into the ambient pressure phase of NaBH4 and ice VII. acs.org Upon further compression, NaBH4 transforms into a high-pressure phase. acs.org DFT calculations have been used to evaluate the pressure dependence of hydrogen-hydrogen distances, showing an increase in the number of dihydrogen bonds just before the pressure-induced dehydration. acs.org This interplay of experimental and computational investigation is key to predicting and understanding the high-pressure stability of hydrogenborates. unimi.itnih.gov

| Compound | Transition Pressure(s) | Observed Phase Changes |

| Ammonium Borohydride (NH4BH4) | ~1.5 GPa | Face-centered cubic → Highly disordered intermediate |

| ~3.4 GPa | Disordered intermediate → Orthorhombic, distorted CsCl structure | |

| Sodium Borohydride Dihydrate (NaBH4·2H2O) | ~4.6 GPa | Decomposes into α-NaBH4 and ice VII |

| >6.6 GPa | α-NaBH4 → γ-NaBH4 (high-pressure phase) |

Analysis of Dihydrogen Bonding and Intermolecular Interactions

Dihydrogen bonding is a specific type of hydrogen bond where a metal hydride bond interacts with a proton donor, such as an O-H or N-H group. wikipedia.orgchemeurope.com This interaction is characterized by unusually short H···H contact distances, often around 1.8 Å, which is significantly less than the sum of their van der Waals radii (2.4 Å). wikipedia.org

In hydrogenborates, the B-H bond is hydridic (Hδ−), while in molecules like water or ammonia (B1221849), the hydrogen atoms are protic (Hδ+). This polarity difference facilitates the formation of B-Hδ−···δ+H-X dihydrogen bonds. wikipedia.orgnih.gov These bonds are crucial in stabilizing the crystal structures of hydrated borohydrides, such as NaBH4·2H2O, and amine-borane adducts like H3NBH3. wikipedia.orgchemeurope.com The strength of these interactions can be influenced by steric effects and the stereochemistry of the molecules involved. nih.gov Computational studies have shown that the dimerization of amine-borane adducts is driven by these dihydrogen bonds. nih.gov

Beyond dihydrogen bonds, other intermolecular interactions play a role in the structure and properties of materials containing boron clusters. These can include cage-cage interactions, C-H···B bonds, and C-H···H-B interactions. nih.govacs.org The nature of these noncovalent bonds can be tuned, for instance, by using different counterions, which can act as molecular barriers to hold negatively charged borane clusters in close proximity. nih.govacs.org These weaker interactions are fundamental to the supramolecular chemistry of boranes and influence the crystal packing and bulk properties of these materials. rsc.org

Topological Characterization and Graph Theory Applications in this compound Networks

The intricate structures of this compound networks can be effectively analyzed and understood through the application of graph theory and topological characterization. In this framework, the network of atoms and bonds is abstracted into a mathematical graph, allowing for a quantitative description of its connectivity and structural properties. This approach models the chemical structure by representing atoms as nodes (or vertices) and the chemical bonds between them as edges (or links) nih.govresearchgate.net.

Graph theory provides a powerful toolkit for analyzing the complex arrangements of atoms in this compound structures. Key topological properties and concepts are used to characterize these networks:

Degree : The degree of a node (an atom) is the number of edges (bonds) connected to it. ebi.ac.uk This fundamental parameter helps in understanding the local coordination environment of each atom within the this compound framework.

Topological Indices : These are numerical descriptors derived from the graph structure that quantify certain aspects of the molecule's topology. nih.gov By mapping the molecular graph to a numerical value, these indices can be correlated with various physicochemical properties, offering a way to predict behavior based on structural information.

This graph-based representation is crucial for moving beyond simple geometric descriptions to a more profound understanding of the structure-property relationships in this compound materials. It enables researchers to model and analyze the rigidity, flexibility, and potential vulnerabilities of these networks. For instance, the analysis of network rigidity can help predict material properties like the glass transition temperature in borate (B1201080) glasses researchgate.net. By abstracting the chemical structure into a graph, complex systems can be systematically studied to identify critical nodes, analyze connectivity, and ultimately design new materials with tailored properties researchgate.net.

Thermodynamic Stability Predictions and Enthalpy Calculations

The thermodynamic stability of this compound compounds is a critical factor determining their existence and reactivity. Theoretical and computational chemistry provides essential tools for predicting this stability, primarily through the calculation of thermodynamic potentials like enthalpy and Gibbs free energy umn.edu. First-principles calculations, such as those based on Density Functional Theory (DFT), are widely used to compute the energies of known and hypothetical materials to assess their stability umn.edu.

A key metric in these predictions is the standard enthalpy of formation (ΔHf°), which represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔHf° generally corresponds to greater thermodynamic stability osti.gov. Computational methods can predict these values with increasing accuracy, providing insights where experimental data is unavailable researchgate.net. For instance, calculations have been performed to determine the heats of formation for various boronic acids and related compounds at different levels of theory, such as G2, G3, and G4 nih.gov.

The stability of a compound is assessed relative to competing phases and potential decomposition products umn.edu. For example, first-principles calculations on beryllium boranate [Be(BH4)2] determined its formation enthalpy to be -0.14 eV/H2 (at T=0 K), indicating its relative stability and providing insights into its potential dehydrogenation pathways aps.org. Similarly, computational studies on gas-phase polyborate anions have used isodesmic calculations to determine their relative stabilities, finding that the pentaborate(1-) anion is the most stable among a series of polyborates relative to its constituent building blocks bangor.ac.uk.

These theoretical predictions are vital for materials discovery, allowing for the virtual screening of hypothetical compounds to identify promising candidates for synthesis. The calculated enthalpy of formation is a cornerstone of this process, enabling the construction of phase diagrams and the prediction of reaction thermodynamics umn.edulibretexts.org.

Below is a table summarizing calculated standard enthalpies of formation for several boron-containing compounds, illustrating the application of these theoretical frameworks.

| Compound | Formula | Calculated Standard Enthalpy of Formation (ΔHf° at 298.15 K) | Method/Reference |

| Boronic acid | H–B(OH)2 | -154.6 ± 1.5 kcal/mol | High-level computational investigation nih.gov |

| Boric acid | B(OH)3 | -240.0 ± 0.6 kcal/mol | Calculation using enthalpy of formation and sublimation, observed frequencies, and estimated structural parameters nih.gov |

| Fluoroboronic acid | F–B(OH)2 | -250.6 kcal/mol | G2 level of theory nih.gov |

| Beryllium boranate | Be(BH4)2 | -0.16 eV/H2 | DFT study aps.org |

| Orthoboric acid | H3BO3 | -261.47 ± 0.20 kcal/mol | Rotating-bomb calorimetry (experimental but used for deriving other theoretical values) osti.gov |

Reactivity and Reaction Mechanisms of Hydrogenborate Compounds

Hydridic Reactivity and Reduction Mechanisms

The reactivity of the hydrogenborate anion, [BH₄]⁻, is dominated by its nature as a source of a hydride ion (H⁻). This characteristic makes this compound compounds, most notably sodium borohydride (B1222165) (NaBH₄), versatile and widely used reducing agents in organic chemistry. masterorganicchemistry.comnumberanalytics.com The B-H bond is polarized, and the boron atom carries a formal negative charge, facilitating the transfer of a hydride to an electrophilic center, typically a carbonyl carbon. masterorganicchemistry.compressbooks.pub

The primary application of this compound's hydridic reactivity is the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.compressbooks.pub The reaction mechanism proceeds in two main steps. The first step is the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. masterorganicchemistry.comnumberanalytics.comlibretexts.org This attack breaks the carbon-oxygen π bond, resulting in the formation of a tetrahedral alkoxide intermediate. numberanalytics.compressbooks.pub In the second step, a protic solvent, such as methanol (B129727) or ethanol, or a mild acid added during workup, protonates the newly formed alkoxide ion to yield the final alcohol product. masterorganicchemistry.comlibretexts.org

The general transformation can be summarized as:

Aldehydes are reduced to primary alcohols. masterorganicchemistry.compressbooks.pub

Ketones are reduced to secondary alcohols. masterorganicchemistry.compressbooks.pub

Notably, under standard conditions, sodium borohydride is a mild and selective reducing agent. organicchemistrydata.org It does not typically reduce less reactive carbonyl derivatives such as esters, amides, carboxylic acids, or lactones. masterorganicchemistry.comorganicchemistrydata.org This inherent selectivity allows for the reduction of aldehydes or ketones in the presence of these other functional groups.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. Sodium borohydride exhibits significant chemoselectivity based on the electrophilicity of the carbonyl group. cdnsciencepub.com The general order of reactivity for carbonyl compounds towards sodium borohydride is: aldehydes > conjugated enals > ketones > conjugated enones. cdnsciencepub.comcdnsciencepub.com This reactivity difference, which can vary by more than three orders of magnitude between aldehydes and ketones, allows for the selective reduction of an aldehyde in the presence of a ketone by carefully controlling reaction conditions, such as temperature and solvent. cdnsciencepub.com

| Reactivity Order | Carbonyl Type |

| Most Reactive | Aldehydes |

| ↓ | Conjugated Aldehydes (Enals) |

| ↓ | Ketones |

| Least Reactive | Conjugated Ketones (Enones) |

| Data sourced from multiple studies on competitive reductions. cdnsciencepub.comcdnsciencepub.com |

Furthermore, the chemoselectivity can be enhanced. For instance, the Luche reduction, which uses sodium borohydride in the presence of a Lewis acid like cerium(III) chloride (CeCl₃), allows for the highly selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, leaving the carbon-carbon double bond intact. masterorganicchemistry.comorganicchemistrydata.org The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct hydride attack. masterorganicchemistry.com

Stereoselectivity can also be achieved with modified borohydride reagents. mdma.ch For example, chiral auxiliaries attached to the substrate or the use of chiral ligands with the borohydride can induce the formation of one stereoisomer over another. mdma.chorganic-chemistry.org

Regioselectivity describes the preference of a chemical reaction to proceed at one position over another. In this compound reductions, this is evident in substrates with multiple potential reaction sites.

A classic example is the reduction of α,β-unsaturated carbonyl compounds, which can undergo either 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon). While standard NaBH₄ reductions can lead to mixtures, modifying the reagent can steer the regioselectivity. acs.org Using sodium monoacetoxyborohydride, for example, enhances the regioselective 1,2-reduction of conjugated enones and enals to prepare allylic alcohols. acs.org Similarly, zinc borohydride has been shown to be a highly regioselective reagent, exclusively affording the 1,2-reduction product from cinnamaldehyde. scielo.org.za

Another demonstration of regioselectivity is in the reduction of epoxides. While NaBH₄ is generally slow to react with epoxides, in mixed solvents like t-butyl alcohol-methanol, it can reduce mono- and disubstituted epoxides with high regioselectivity, attacking the less sterically hindered carbon to yield the more substituted alcohol. oup.com

Studies on heterocyclic compounds have also revealed distinct regioselective patterns. For instance, the reduction of certain 1-substituted 1,2,3-triazole 4,5-diesters with sodium borohydride occurs regioselectively at the C(5) ester group, which is attributed to the lower electron density at this position compared to the C(4) ester group. mdpi.comnih.gov

| Substrate Type | Reagent/Conditions | Major Product | Regioselectivity Outcome |

| α,β-Unsaturated Ketone | NaBH₄/CeCl₃ (Luche Reduction) | Allylic Alcohol | 1,2-Reduction masterorganicchemistry.comorganicchemistrydata.org |

| Substituted Epoxide | NaBH₄ in t-BuOH-MeOH | More Substituted Alcohol | Attack at the least hindered carbon oup.com |

| 1,2,3-Triazole Diester | NaBH₄ | C(5)-Hydroxymethyl Product | Reduction of the more electron-deficient ester mdpi.comnih.gov |

Hydrolysis Reactions and Controlled Hydrogen Release Mechanisms

NaBH₄ + 4H₂O → NaB(OH)₄ + 4H₂ rsc.org

This reaction is exothermic and can proceed even at low temperatures, producing high-purity hydrogen gas. cambridge.orgscipedia.com

While the hydrolysis of NaBH₄ can occur without a catalyst, the reaction is slow. cdnsciencepub.com To achieve practical hydrogen generation rates, various catalytic systems have been developed. These catalysts function by lowering the activation energy of the hydrolysis reaction. scipedia.com

Catalysts for NaBH₄ hydrolysis can be broadly categorized:

Noble Metal Catalysts : Platinum (Pt) and Ruthenium (Ru) based catalysts are highly effective, demonstrating some of the highest hydrogen generation rates. acs.orgscipedia.comdiva-portal.org Palladium (Pd) also shows significant catalytic performance. acs.org These metals are often dispersed as nanoparticles on support materials to enhance their surface area and stability. mdpi.com

Transition Metal Catalysts : Due to the high cost of noble metals, significant research has focused on more abundant transition metals like cobalt (Co) and nickel (Ni). scipedia.com Cobalt-boride (Co-B) catalysts, in particular, have been extensively studied. cambridge.orgscipedia.com Bimetallic and trimetallic systems, such as Ni-Mo and Co-Mo-P, have also been developed to improve catalytic activity and stability. mdpi.commdpi.com

Support Materials : To prevent aggregation and improve reusability, catalysts are often immobilized on high-surface-area supports. Common supports include activated carbon, halloysite, gamma-aluminum oxide (γ-Al₂O₃), and silica (B1680970) particles. cambridge.orgnih.govgoogle.com

| Catalyst System | Support Material | Max. Hydrogen Generation Rate (HGR) | Reference |

| Ruthenium(0) Nanoclusters | Water-dispersible | 96,800 mL min⁻¹ (g catalyst)⁻¹ | scipedia.com |

| Ru/CoFe₂O₄ | Cobalt Ferrite Nanoparticles | 421 molH₂·molcat⁻¹·min⁻¹ | acs.org |

| Co-B | Halloysite | 33,854 mL min⁻¹ gCo⁻¹ | cambridge.org |

| NaBH₄@Ni | Core-Shell Nanocomposite | 6.1 L min⁻¹ g⁻¹ | rsc.org |

| NiMo/Cu | - | 6.48 L min⁻¹ gcat⁻¹ | mdpi.com |

| Phosphorylated Silica | - | 762.4 mL min⁻¹ g⁻¹ | nih.gov |

Understanding the mechanism of hydrogen evolution is crucial for designing more efficient catalysts. Isotopic labeling studies using deuterated water (D₂O) have confirmed that the evolved hydrogen gas originates from both the borohydride anion and water molecules. cdnsciencepub.comscispace.com

Several mechanistic models have been proposed to describe the catalytic hydrolysis process:

Langmuir-Hinshelwood Mechanism : This model is frequently suggested and involves the adsorption of both reactants (BH₄⁻ and H₂O) onto the catalyst surface. nih.govscispace.com The surface-adsorbed species then interact to form products, which subsequently desorb from the surface. The negative entropy of activation (ΔS‡) calculated in some kinetic studies supports this type of associative mechanism. nih.gov

Volmer-Heyrovsky Mechanism : Electrochemical studies on Ni-Ru catalysts have suggested a Volmer-Heyrovsky type mechanism for hydrogen evolution. scispace.comlneg.pt This involves an initial adsorption/discharge step (Volmer) followed by an electrochemical desorption step (Heyrovsky).

Rate-Limiting Step : There is evidence to suggest that the rate-limiting step involves the activation of a water molecule's O-H bond. cdnsciencepub.com A proposed pathway involves a hydrogen-bonded intermediate between the borohydride and water at the catalyst surface, followed by oxidative addition of the O-H bond to the metal catalyst. cdnsciencepub.com

The reaction involves complex surface dynamics where the catalyst must effectively activate both the B-H bond in the borohydride and the O-H bond in water. nih.gov The exact mechanism can vary depending on the specific catalyst, its structure, and the reaction conditions. scipedia.comnih.gov

Regeneration and Recycling Technologies for Spent this compound Fuels

The viability of hydrogenborates, particularly sodium borohydride (NaBH₄), as hydrogen storage materials is critically dependent on the efficient and cost-effective regeneration of the spent fuel. aip.orgresearch.csiro.au The primary byproduct of hydrogen release via hydrolysis is typically sodium metaborate (B1245444) (NaBO₂), which exists in a hydrated form. mdpi.come3s-conferences.org Developing closed-loop systems to recycle this byproduct back into NaBH₄ is a major focus of research. research.csiro.augriffith.edu.au

Several regeneration strategies are being explored, broadly categorized as thermochemical, mechanochemical, and electrochemical methods. aip.orgresearch.csiro.au A significant challenge across these methods is the high energy input often required and the cost of reducing agents. google.comrsc.org

Thermochemical Methods: These processes often involve high temperatures and pressures. One of the most effective reducing agents for converting anhydrous NaBO₂ to NaBH₄ is magnesium hydride (MgH₂). mdpi.com Kojima et al. achieved a 97% yield by reacting MgH₂ with NaBO₂ at 550 °C and 70 atm of hydrogen pressure, though the energy consumption is high. mdpi.com Other approaches involve the carbothermic or hydro-thermic reduction of simple metal hydrides, which operate at temperatures around 1000°C and are energy-intensive. google.com

Mechanochemical Methods: Ball milling has emerged as a promising, energy-efficient alternative that can often be conducted at room temperature and atmospheric pressure. griffith.edu.autudelft.nl This technique uses mechanical energy to induce chemical reactions. tudelft.nl High yields of NaBH₄ (up to 90%) have been achieved by ball milling hydrated sodium metaborate (NaBO₂·xH₂O) directly with MgH₂, which avoids the energy-intensive dehydration step required for thermochemical methods. mdpi.comgriffith.edu.au Another cost-effective approach involves reacting the hydrolysis product, sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O), with magnesium (Mg) via ball milling, achieving yields close to 80%. e3s-conferences.orgresearchgate.net More recently, the use of inexpensive Mg-Al alloys as the reducing agent for sodium tetrahydroxyborate (NaB(OH)₄) under an argon atmosphere has been shown to produce NaBH₄ with a yield of about 72%, offering a significant cost reduction compared to methods using metal hydrides. rsc.org

Electrochemical Methods: Electrochemical regeneration is another avenue being explored to improve energy efficiency. google.com This process can potentially regenerate the hydride directly from the hydrolysis product without first producing the pure metal, thus saving energy. google.com For instance, metallic sodium can be produced via electrolysis of NaCl, which can be obtained from the byproducts of certain synthesis routes. nih.gov

The table below summarizes key research findings on the regeneration of spent sodium borohydride.

| Regeneration Method | Starting Material | Reducing Agent | Conditions | NaBH₄ Yield (%) | Reference(s) |

| Thermochemical | Anhydrous NaBO₂ | MgH₂ | 550 °C, 7 MPa H₂ | ~97 | mdpi.com |

| Mechanochemical | NaBO₂·2H₂O | MgH₂ | Ball milling, room temp. | 90.0 | griffith.edu.au |

| Mechanochemical | NaBO₂·4H₂O | MgH₂ | Ball milling, room temp. | 88.3 | griffith.edu.au |

| Mechanochemical | Na₂B₄O₇·10H₂O / Na₂CO₃ | Mg | Ball milling, ambient | ~80 | e3s-conferences.orgresearchgate.net |

| Mechanochemical | NaB(OH)₄ | Mg-Al alloy | Ball milling, argon atm. | ~72 | rsc.org |

| Thermochemical | Anhydrous NaBO₂ | Mg₂Si | Ball milling | >90 | mdpi.com |

Lewis Acidity of Boron Centers in Hydrogenborates

Trivalent boron compounds are archetypal Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. oaepublish.com This inherent electrophilicity is the foundation for much of the reactivity observed in this compound compounds and their derivatives. oaepublish.com The Lewis acidity can be tuned by the substituents attached to the boron center. Electron-withdrawing groups enhance the acidity, while electron-donating groups or the formation of tetracoordinate anionic boron intermediates reduce it. oaepublish.comwikipedia.org This modulation of Lewis acidity is a key strategy in designing boron-based catalysts and reagents for specific applications. oaepublish.com

The electron-deficient boron center in hydrogenborates readily interacts with Lewis bases (electron-pair donors). In the case of the borohydride anion ([BH₄]⁻), it acts as a ligand that coordinates to metal centers. wikipedia.org The coordination typically occurs through one to three bridging hydrogen atoms, with a bidentate mode being the most common. wikipedia.orgnih.gov The interaction between the metal ion and the BH₄⁻ ligand can be influenced by other ligands present in the coordination sphere; for example, electron donation from N-donor ligands to a metal center can decrease the electronic interaction between the metal and the BH₄⁻ anion. nih.gov

Trivalent organoboron compounds form stable adducts with a wide range of Lewis bases, such as amines and phosphines. oaepublish.comrsc.org However, when steric hindrance prevents the formation of a classical acid-base adduct, a "frustrated Lewis pair" (FLP) can result. rsc.orgacs.org An FLP consists of a bulky Lewis acid and a bulky Lewis base that are sterically precluded from quenching each other, allowing their respective acidity and basicity to be available for reacting with a third substrate molecule. acs.orgresearchgate.net For example, combinations of sterically encumbered phosphines or amines with electrophilic boranes like B(C₆F₅)₃ exemplify this concept. rsc.orgacs.org

The coordination chemistry of more complex borohydrides, such as aluminum borohydride (Al(BH₄)₃), is also an active area of research. The high reactivity of Al(BH₄)₃ can be significantly moderated through the coordination of ligands. dtic.mildtic.mil For instance, its coordination with the cyanoborohydride anion (NCBH₃⁻) leads to more complex anionic species with improved stability. dtic.mildtic.mil

The Lewis acidity of boron centers is pivotal in the activation of small, often inert, molecules like carbon dioxide (CO₂) and dihydrogen (H₂). oaepublish.comresearchgate.netresearchgate.netrsc.org This reactivity is frequently mediated by frustrated Lewis pairs (FLPs). chemistryviews.orgnih.gov

Dihydrogen Activation: FLPs are capable of the heterolytic cleavage of H₂ at room temperature. acs.orgresearchgate.net The Lewis acidic borane (B79455) component interacts with the H-H σ-bond, while the Lewis basic partner (e.g., a phosphine) interacts with one of the hydrogen atoms, leading to the formation of a phosphonium (B103445) cation and a hydroborate anion. rsc.orgacs.org The process can be reversible, allowing for metal-free hydrogen storage and release cycles. researchgate.net The reactivity is tunable; for example, using slightly less Lewis acidic boranes can result in reversible H₂ splitting at elevated temperatures. rsc.org The presence of an electrophilic boron center is considered crucial for the activation of dihydrogen. chemistryviews.orgacs.org

Carbon Dioxide Activation: Boron-based compounds are also effective in activating and transforming CO₂. researchgate.netrsc.org In FLP systems, the Lewis basic site (e.g., phosphorus) attacks the electrophilic carbon of CO₂, while the Lewis acidic boron center coordinates to one of the oxygen atoms. rsc.orgnih.gov This activation facilitates the catalytic reduction of CO₂ to valuable products like formates or methoxyboranes, using hydroboranes as the reducing agent. researchgate.netrsc.orgoaes.cc Boron-containing heterocycles and diboron (B99234) compounds are particularly well-suited for activating small molecules due to the cooperative effect of multiple Lewis acidic centers. researchgate.net Theoretical studies show that factors like steric hindrance can influence which part of a borane compound activates a small molecule; for instance, CO₂ is activated by the B-B bond in a (μ-Hydrido) diborane (B8814927) anion, whereas bulkier molecules react at the B-H bond. nih.gov

The table below provides examples of boron-based systems and the small molecules they activate.

| Boron System Type | Lewis Base Partner | Small Molecule Activated | Product/Reaction Type | Reference(s) |

| Intermolecular FLP | tBu₃P | H₂, CO₂ | Heterolytic cleavage, Adduct formation | acs.orgrsc.org |

| Intermolecular FLP | 2,2,6,6-tetramethylpiperidine | H₂ | Reversible heterolytic cleavage | rsc.orgresearchgate.net |

| Intramolecular FLP | Diphosphinoboranes | H₂, CO₂, Phenyl isocyanate | Heterolytic cleavage, Insertion | chemistryviews.orgacs.org |

| (μ-Hydrido) diborane anion | - | CO₂, iPrNCO, iPrNCNiPr | Cycloaddition | nih.gov |

| Hydroboranes (e.g., 9-BBN) | N-bases (e.g., MTBD) | CO₂ | Catalytic hydroboration to methoxyborane | rsc.org |

| Boron Amidinates | - | CO₂ | CO₂ trapping into a heterocycle | rsc.org |

Cluster Rearrangements and Interconversion Pathways

Polyhedral borane clusters exhibit a rich and complex structural chemistry characterized by rearrangements and interconversions between different isomeric forms. iupac.orgiisc.ac.in These transformations, known as polytopal rearrangements, involve the stereoisomerization between different spatial arrangements of the cage atoms. iupac.org Such rearrangements are fundamental to the chemistry of boranes and carboranes, allowing access to a variety of structural motifs. researchgate.net

Heat and light can induce significant structural changes in borane clusters. Thermal treatment is a common method for effecting isomerizations in carborane clusters. For example, derivatives of ten-vertex closo-carboranes can be thermally isomerized to their corresponding para isomers at high temperatures (e.g., 350 °C). vanderbilt.edu Thermolysis is also a synthetic route to generate larger clusters through the condensation of smaller fragments. rsc.org

The conversion between different cluster geometries, such as closo (a completely closed polyhedron) and nido (a polyhedron with one missing vertex), can also be induced. nih.govacs.org For example, the reaction of nickel(IV) bis(dicarbollide) with pyridine (B92270) leads to a closo-nido structure, which is thought to form through the nucleophile-induced removal of a boron vertex, followed by rearrangement of the resulting 11-vertex cluster. nih.gov These transformations often proceed through a sequence of closing and opening reactions of the cluster framework. nih.gov

The skeletal structures of borane clusters are often not static, exhibiting fluxional behavior and undergoing isomerization to achieve more stable arrangements. A well-known mechanism for these rearrangements is the Diamond-Square-Diamond (DSD) process. rsc.orgrsc.org This pathway can explain the transformation of canonical polyhedral shapes into less spherical, hypoelectronic structures. rsc.org